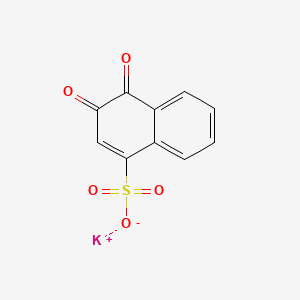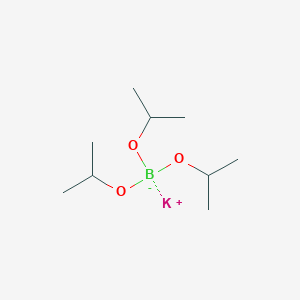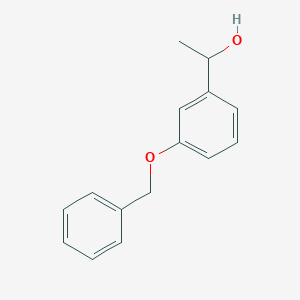
1-(3-(Benzyloxy)phenyl)ethanol
Übersicht
Beschreibung
“1-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . Its molecular weight is 228.29 g/mol .
Synthesis Analysis
While specific synthesis methods for “1-(3-(Benzyloxy)phenyl)ethanol” were not found, it’s worth noting that similar compounds can be synthesized through various methods. For instance, benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Additionally, benzylic oxidations and reductions can play a significant role in the synthesis of related compounds .Molecular Structure Analysis
The InChI code for “1-(3-(Benzyloxy)phenyl)ethanol” is 1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“1-(3-(Benzyloxy)phenyl)ethanol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Regio- and Stereoselective Synthesis
1-(3-(Benzyloxy)phenyl)ethanol is utilized in organic synthesis, particularly in regio- and stereoselective synthesis processes. Zhang and Widenhoefer (2008) demonstrated the application of gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, showcasing the versatility of this compound in synthesizing complex organic molecules with high specificity and yield (Zhang & Widenhoefer, 2008).
Renewable Production and Biocatalysis
In the context of sustainable and renewable chemical production, Pugh et al. (2015) explored the de novo biosynthesis of benzyl alcohol, closely related to 1-(3-(Benzyloxy)phenyl)ethanol, directly from renewable glucose using engineered Escherichia coli. This study underscores the potential of using biotechnological approaches for the production of valuable chemicals from renewable resources (Pugh et al., 2015).
Radiolabeling for Bioavailability Studies
Tuck, Tan, and Hayball (2000) investigated the synthesis of tritium-labeled hydroxytyrosol, a compound similar to 1-(3-(Benzyloxy)phenyl)ethanol, highlighting its importance in studying the bioavailability and metabolic pathways of phenolic compounds in olive oil. The development of radiolabeled compounds like this enables sensitive analytical methods and helps elucidate metabolic and elimination pathways (Tuck, Tan, & Hayball, 2000).
Chemical Clearing and Dehydration
Becker et al. (2012) provided insights into chemical tissue clearing techniques, emphasizing the use of benzyl alcohol-based solutions for improved tissue transparency while preserving fluorescence in GFP-expressing specimens. This application is crucial for microscopic analyses and underscores the compound's utility in biological and materials science research (Becker et al., 2012).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “1-(3-(Benzyloxy)phenyl)ethanol” were not found, research into similar compounds continues to be a significant area of interest. For instance, the nomenclature of benzene derivatives, which includes compounds like “1-(3-(Benzyloxy)phenyl)ethanol”, is a topic of ongoing study .
Eigenschaften
IUPAC Name |
1-(3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSJUPGQORXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640997 | |
| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)ethanol | |
CAS RN |
320727-36-4 | |
| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




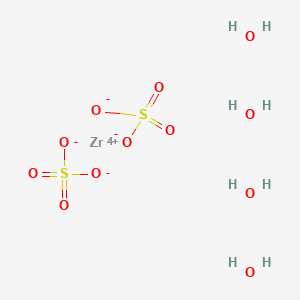
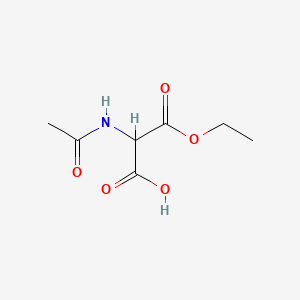
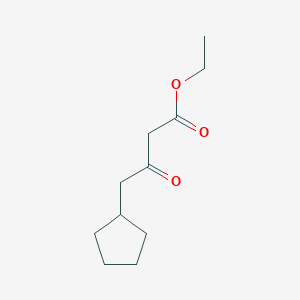
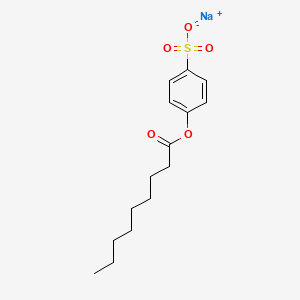
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
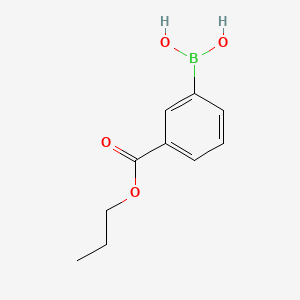
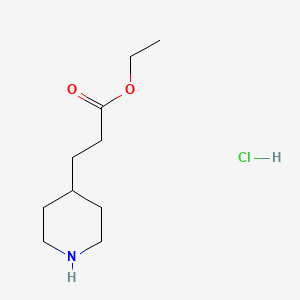

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
